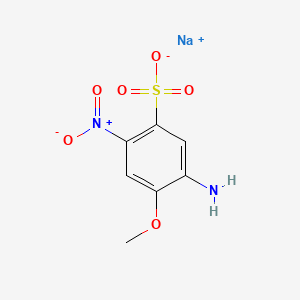

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O6S.Na/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14;/h2-3H,8H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJWAYQTZJQCNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208050 | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59312-73-1 | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059312731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of Nitroaniline Sulfonic Acids

A Senior Application Scientist's Synthesis of Historical Development, Chemical Logic, and Foundational Methodologies

Introduction: The Birth of Synthetic Color from Coal Tar

The story of nitroaniline sulfonic acids is intrinsically linked to the explosive growth of the synthetic dye industry in the latter half of the 19th century. Before this period, dyes were expensive and sourced from natural origins, such as plants and insects.[1] The accidental discovery of mauveine in 1856 by William Henry Perkin, while attempting to synthesize quinine from aniline derived from coal tar, ignited a chemical revolution.[2] This pivotal moment shifted the focus of organic chemistry towards creating vibrant, consistent, and affordable colors from industrial byproducts, setting the stage for the discovery and industrial importance of key chemical intermediates like the nitroaniline sulfonic acids.[1][3] These molecules, characterized by a benzene ring functionalized with nitro, amino, and sulfonic acid groups, became crucial building blocks for a vast array of synthetic colorants, most notably the azo dyes.[4][5]

Chapter 1: Foundational Syntheses and Key Discoveries

The synthesis of nitroaniline sulfonic acids emerged from the systematic exploration of nitration and sulfonation reactions on aniline and its derivatives. Early chemists faced significant challenges in controlling the regioselectivity of these reactions due to the complex directing effects of the functional groups.

The Challenge of Direct Nitration and the Advent of Protecting Groups

Direct nitration of aniline with strong acids was problematic. The amino group (-NH₂) is an ortho-, para-director, but under the harsh acidic conditions required for nitration, it protonates to form the anilinium ion (-NH₃⁺), which is a meta-director. This led to mixtures of isomers and significant oxidation byproducts.[6] To overcome this, the strategic use of a protecting group became a widely adopted historical method. Aniline was first converted to acetanilide, protecting the amino group. The acetyl group is still an ortho-, para-director, allowing for more controlled nitration, primarily at the para position. The protecting acetyl group could then be removed by hydrolysis to yield p-nitroaniline.[5]

The Sulfonation of Nitroanilines: Creating Water Solubility and a New Class of Intermediates

The introduction of the sulfonic acid group (-SO₃H) was a critical advancement. Sulfonation not only altered the electronic properties of the molecule but, crucially, imparted water solubility, a vital characteristic for the dyeing process.[7] One of the most significant early discoveries in this class was 4-nitroaniline-2-sulfonic acid (also known as p-nitroaniline-o-sulfonic acid). Its synthesis involves the sulfonation of p-nitroaniline.

The underlying chemical principle for the regioselectivity of this reaction is the directing influence of the existing substituents. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. In p-nitroaniline, the position ortho to the amino group (and meta to the nitro group) is the most favorable site for electrophilic substitution.

Historical Protocol: Synthesis of 4-Nitroaniline-2-Sulfonic Acid

The following protocol is based on descriptions from foundational chemical texts of the early 20th century, such as Fierz-David's "The Fundamental Processes of Dye Chemistry".[4][12]

Objective: To synthesize 4-nitroaniline-2-sulfonic acid by the direct sulfonation of p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Fuming sulfuric acid (oleum)

-

Concentrated sulfuric acid

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, carefully add p-nitroaniline to concentrated sulfuric acid with stirring.

-

Slowly and with cooling, add fuming sulfuric acid (oleum) to the mixture. The temperature should be carefully controlled to prevent runaway reactions.

-

The reaction mixture is then heated. The precise temperature and duration would have been optimized by early industrial chemists to ensure complete sulfonation and minimize side products. Typically, temperatures in the range of 120-150°C were employed.[11]

-

After the reaction is complete, the mixture is cooled and then carefully poured onto a large volume of crushed ice.

-

The 4-nitroaniline-2-sulfonic acid precipitates as a solid due to its lower solubility in the cold, acidic aqueous solution.

-

The solid product is then collected by filtration and washed with cold water to remove residual acid.

Causality of Experimental Choices:

-

Use of Oleum: Fuming sulfuric acid (oleum) is a stronger sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃), the active electrophile. This was necessary to sulfonate the already deactivated benzene ring (deactivated by the nitro group).

-

Controlled Temperature: The sulfonation reaction is exothermic. Careful temperature control was essential to prevent charring and the formation of unwanted byproducts.

-

Precipitation on Ice: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and dilutes the sulfuric acid, causing the less soluble sulfonic acid product to precipitate, allowing for its isolation.

Chapter 2: The Role in Azo Dye Synthesis

The primary industrial application of nitroaniline sulfonic acids was as intermediates in the synthesis of azo dyes.[4] The presence of the amino group allowed for diazotization, a reaction discovered by Peter Griess in 1858, which converts a primary aromatic amine into a diazonium salt.[13] This diazonium salt is a weak electrophile that can then react with an electron-rich coupling component (like a phenol or another amine) to form the characteristic -N=N- azo linkage, the chromophore responsible for the dye's color.[7]

Lake Red P: A Case Study

A prominent historical example of a dye synthesized from a nitroaniline sulfonic acid is Lake Red P . This azo dye was produced by diazotizing 4-nitroaniline-2-sulfonic acid and coupling it with β-naphthol.[4][12] The resulting pigment was widely used in printing inks and paints.

Experimental Workflow: Historical Synthesis of Lake Red P

This workflow outlines the key steps for the synthesis of an azo dye like Lake Red P, based on the fundamental diazotization and coupling reactions of the era.

Caption: Experimental workflow for the synthesis of Lake Red P.

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5°C is critical for preventing the decomposition of the diazonium salt before it can be used in the coupling reaction.[7]

-

Alkaline Conditions for Coupling: The coupling reaction is typically carried out under slightly alkaline conditions. This is because the phenoxide ion (formed from β-naphthol in NaOH solution) is a much more powerful electron-donating group than the neutral hydroxyl group, making the aromatic ring more susceptible to electrophilic attack by the diazonium salt.

Chapter 3: Isomerism and Properties

The relative positions of the nitro, amino, and sulfonic acid groups give rise to several isomers, each with distinct properties and applications. The table below summarizes the key isomers derived from ortho- and para-nitroaniline.

| Parent Compound | Sulfonic Acid Isomer | Systematic Name | CAS Number | Key Application |

| p-Nitroaniline | 4-Nitroaniline-2-sulfonic acid | 2-Amino-5-nitrobenzenesulfonic acid | 96-75-3 | Intermediate for azo pigments (e.g., Lake Red P). |

| o-Nitroaniline | 2-Nitroaniline-4-sulfonic acid | 4-Amino-3-nitrobenzenesulfonic acid | 121-03-9 | Intermediate for various azo dyes and pigments. |

The separation of these isomers was a significant challenge for early chemists, often relying on fractional crystallization of their salts. The different solubilities of the sodium or potassium salts of the sulfonic acids in water or brine allowed for their purification.

Conclusion: Enduring Legacy in Chemical Synthesis

The discovery and development of nitroaniline sulfonic acids were a direct consequence of the burgeoning synthetic dye industry of the 19th century. These compounds represent a masterful application of fundamental organic reactions—nitration, sulfonation, and diazotization—to create molecules with specific, industrially valuable properties. The historical methods for their synthesis, born out of necessity and ingenuity, highlight the core principles of reaction control, the use of protecting groups, and the manipulation of physical properties for purification. While modern synthetic methods have evolved, the foundational logic established by the pioneers of dye chemistry continues to inform the development of complex organic molecules today. The vibrant colors that once emerged from the black sludge of coal tar, via intermediates like the nitroaniline sulfonic acids, forever changed the worlds of textiles, printing, and chemical manufacturing.

References

- Berbers, S. V. J., et al. (2019). Historical formulations of lake pigments and dyes derived from lac: A study of compositional variability. Dyes and Pigments, 170, 107579.

- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.

- Kirby, J., & White, R. (1996). The Technology of Red Lake Pigment Manufacture: Study of the Dyestuff Substrate. National Gallery Technical Bulletin, 17, 62-77.

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

-

PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]

-

Fierz-David, H. E. (n.d.). Full text of "Fundamental Processes of Dye Chemistry". Internet Archive. Retrieved from [Link]

-

Wikipedia. (n.d.). Lake pigment. Retrieved from [Link]

-

Industrial & Engineering Chemistry Product Research and Development. (1971). 4-Nitroaniline-2-Sulfonic Acid Preparation and Salt Formation. A New Class of Aphrogens. Retrieved from [Link]

- Google Patents. (n.d.). US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids.

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

magnus-opus. (n.d.). Badische Anilin und Sodafabrik. Obsidian Publish. Retrieved from [Link]

- Travis, A. S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(1), 53-71.

-

AbeBooks. (n.d.). original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1900 , Darstellung von Indigo| Farbstoff. Retrieved from [Link]

-

AbeBooks. (n.d.). original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1905 , blaugrüner Schwefelfarbstoff| Schwefel. Retrieved from [Link]

-

H. Ramesh Kumar. (n.d.). 4 - NITRO ANILINE 2- SULFONIC ACID Supplier, Exporter from Mumbai. Retrieved from [Link]

-

Scribd. (n.d.). Methamphetamine Synthesis Via Hydriodic Acidred Phosphorus Reduction of Ephedrine. Retrieved from [Link]

- El-Geahamia, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Molecular Structure, 1209, 127977.

-

ChemistryViews. (2023, October 3). History of Synthetic Dyes. Retrieved from [Link]

-

United Nations. (n.d.). Transforming our world: the 2030 Agenda for Sustainable Development. Department of Economic and Social Affairs. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium. Retrieved from [Link]

-

MDPI. (n.d.). Garnet-Free Mineral Assemblage at Eclogite-Facies Conditions in the Riffelberg–Garten Unit, Italian Western Alps. Retrieved from [Link]

-

Office for Science and Society - McGill University. (2024, August 2). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. Retrieved from [Link]

Sources

- 1. nationalgallery.org.uk [nationalgallery.org.uk]

- 2. Mustard gas - Wikipedia [en.wikipedia.org]

- 3. epdf.pub [epdf.pub]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. Lake pigment - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. publish.obsidian.md [publish.obsidian.md]

- 8. original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1900 , Darstellung von Indigo| Farbstoff | pit2fast [abebooks.com]

- 9. original Patent - Badische Anilin- & Soda-Fabrik , Ludwigshafen a. Rh. , 1905 , blaugrüner Schwefelfarbstoff| Schwefel | pit2fast [abebooks.com]

- 10. US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids - Google Patents [patents.google.com]

- 11. Full text of "Fundamental Processes of Dye Chemistry" [archive.org]

- 12. US609997A - Ors to the badische anilin and soda fabrik - Google Patents [patents.google.com]

- 13. 4-NITRO-2-SULFOANILINE | 96-75-3 [chemicalbook.com]

The Fundamental Reactivity of Substituted Nitroanilines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted nitroanilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of functional molecules, from vibrant azo dyes to complex pharmaceutical agents.[1] Their chemical behavior is a delicate interplay of the electron-donating amino group and the electron-withdrawing nitro group, further modulated by the nature and position of other substituents on the aromatic ring. This guide provides an in-depth exploration of the fundamental reactivity of these critical building blocks. We will dissect the electronic properties that govern their reactions, delve into the mechanisms of key transformations—including electrophilic and nucleophilic aromatic substitution, reduction, and diazotization—and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. This document is designed to be a comprehensive resource for scientists and professionals in drug development, offering both theoretical understanding and practical guidance.

The Electronic Landscape of Substituted Nitroanilines: A Tale of Two Opposing Forces

The reactivity of a substituted nitroaniline is fundamentally dictated by the electronic tug-of-war between the amino (-NH₂) and nitro (-NO₂) groups. The amino group, with its lone pair of electrons, is a potent activating group, donating electron density to the aromatic ring through a powerful positive mesomeric (+M) effect.[2] This effect significantly increases the electron density at the ortho and para positions. Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both a negative inductive (-I) and a negative mesomeric (-M) effect.[3] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

The presence of additional substituents further refines this electronic environment. Electron-donating groups (EDGs) like alkyl or alkoxy groups will enhance the ring's electron density, while other electron-withdrawing groups (EWGs) like halogens or cyano groups will further decrease it. The position of these substituents relative to the amino and nitro groups is paramount in determining the regioselectivity of chemical reactions.

The interplay of these electronic effects has a profound impact on the basicity of the amino group. The electron-withdrawing nature of the nitro group delocalizes the lone pair of electrons on the amino nitrogen, diminishing its availability to accept a proton and thus reducing its basicity.[4] This effect is most significant when the nitro group is in the ortho or para position due to direct resonance stabilization.[4][5] Consequently, meta-nitroaniline is more basic than its ortho and para isomers because the resonance effect does not extend to the meta position, leaving only the weaker inductive effect to reduce basicity.[4][6]

Table 1: pKa Values of Selected Nitroaniline Isomers

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.6 | [7] |

| 2-Nitroaniline | -0.26 | [7] |

| 3-Nitroaniline | 2.47 | [7] |

| 4-Nitroaniline | 1.0 | [7] |

Key Reactions and Mechanisms

The unique electronic architecture of substituted nitroanilines makes them amenable to a variety of important chemical transformations.

Electrophilic Aromatic Substitution (EAS)

While the nitro group deactivates the ring towards electrophilic attack, the powerful activating effect of the amino group still allows for EAS reactions to occur, primarily directing incoming electrophiles to the positions ortho and para to the amino group.[8][9] However, a significant challenge in the EAS of anilines is that under the strongly acidic conditions often required to generate the electrophile, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group.[8][9]

To overcome this, the amino group is typically protected, most commonly through acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can help to prevent polysubstitution and oxidation side reactions.[4][9] Following the electrophilic substitution, the protecting group can be removed by hydrolysis to regenerate the amino group.[10]

Caption: Workflow for Electrophilic Aromatic Substitution of Aniline.

Causality: This protocol exemplifies the protection strategy for EAS on anilines. Acetanilide is used as the substrate to prevent the formation of the deactivating anilinium ion in the acidic nitrating mixture and to control the regioselectivity towards the para product due to the steric hindrance of the acetamido group at the ortho positions.

Methodology:

-

In a flask, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid with stirring.[10]

-

Add 3 mL of concentrated sulfuric acid to the mixture.[10]

-

Cool the reaction mixture in an ice-salt bath until the temperature drops to 0-5 °C.[10][11]

-

Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a few drops of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.[10][11]

-

After the addition is complete, allow the reaction mixture to come to room temperature and let it stand for 20 minutes.[10][11]

-

Pour the mixture onto crushed ice (approximately 15 g) and allow it to stand for another 20 minutes to precipitate the product.[10][11]

-

Collect the crude yellow solid by vacuum filtration, wash thoroughly with cold water, and air dry.[10][11]

-

The crude product can be recrystallized from a 1:1 ethanol/water mixture to obtain pure p-nitroacetanilide.[11]

Self-Validation: The identity and purity of the product can be confirmed by its melting point (approximately 214-217 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The presence of a significant amount of the ortho isomer would indicate a deviation from the expected regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group is a powerful activator for nucleophilic aromatic substitution, especially when positioned ortho or para to a suitable leaving group (typically a halogen).[3][12] The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][13] The amino group, being electron-donating, generally deactivates the ring towards nucleophilic attack.[3] However, in many substituted nitroanilines, the activating effect of the nitro group dominates.

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[3] This is because the rate-determining step is typically the attack of the nucleophile, and the high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex.[3]

Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality: This protocol demonstrates a common method for preparing N-substituted nitroanilines via an SNAr reaction. 2-Chloronitrobenzene is an excellent substrate due to the ortho nitro group activating the chlorine as a leaving group. DBU is used as a non-nucleophilic base to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.[14][15]

Methodology:

-

In a round-bottom flask, combine 2-chloronitrobenzene (1 equivalent), the desired substituted amine or aniline (1.1 equivalents), and a suitable solvent (e.g., DMF or DMSO).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the mixture.[14]

-

Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the amine and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The successful synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new product spot. Spectroscopic analysis (NMR, IR, MS) will verify the structure of the N-substituted-2-nitroaniline. The yield should be in the good to excellent range (>75-90%) as reported for this method.[14][15]

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation of nitroanilines, providing access to substituted phenylenediamines. These diamines are crucial building blocks for many heterocyclic compounds, including benzimidazoles, which are prevalent in pharmaceuticals.[16] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation.

Causality: This protocol illustrates a key application of the reduction of a nitro group in an ortho-substituted nitroaniline. The in-situ reduction of the nitro group to an amine generates a 1,2-diamine, which then undergoes condensation with an aldehyde followed by cyclization to form the benzimidazole ring system. Sodium dithionite is a mild reducing agent suitable for this transformation.

Methodology:

-

In a round-bottom flask, combine the o-halogenated nitroaniline (1 equivalent) and an aromatic aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).[3]

-

Add a reducing agent system, such as sodium dithionite (Na₂S₂O₄) (3-4 equivalents), portion-wise to the stirred mixture.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration. Otherwise, the product may be extracted with an organic solvent after removing the ethanol under reduced pressure.

-

The crude benzimidazole can be purified by recrystallization.

Self-Validation: The formation of the benzimidazole can be confirmed by the disappearance of the starting materials and the characteristic spectroscopic signatures of the benzimidazole core. The loss of the nitro group signal in the IR spectrum and the appearance of a new set of aromatic signals in the NMR spectrum are indicative of a successful reaction.

Diazotization and Azo Coupling

Primary aromatic amines, including nitroanilines, can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[17] This reaction, known as diazotization, must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[17][18]

The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling agents), such as phenols or other anilines, in an azo coupling reaction to form azo compounds.[17] Azo compounds are characterized by the -N=N- functional group and are widely used as dyes.[17][19] The electron-withdrawing nitro group on the diazonium salt enhances its electrophilicity, making nitroaniline-derived diazonium salts effective in azo coupling reactions.

Caption: General workflow for the synthesis of azo dyes from nitroanilines.

Applications in Drug Discovery and Materials Science

The versatile reactivity of substituted nitroanilines makes them indispensable in several fields:

-

Pharmaceutical Synthesis: They are key precursors for a wide range of pharmaceuticals. The reduction of nitroanilines to phenylenediamines is a common route to benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[16][20]

-

Dye and Pigment Industry: As discussed, nitroanilines are fundamental starting materials for the synthesis of a vast array of azo dyes and pigments used in textiles, printing, and cosmetics.[1][17][19]

-

Materials Science: Nitroanilines are used in the synthesis of specialty polymers and advanced materials, where they can act as curing agents or be incorporated into polymer backbones to impart specific thermal or optical properties.[1]

-

Agrochemicals: They serve as intermediates in the production of various agrochemicals, including herbicides and pesticides.[1][19]

Conclusion

Substituted nitroanilines represent a fascinating class of molecules where the interplay of activating and deactivating groups creates a rich and tunable reactivity profile. A thorough understanding of their electronic properties is crucial for predicting their behavior in chemical reactions and for designing rational synthetic routes. By mastering the key transformations of electrophilic and nucleophilic substitution, reduction, and diazotization, researchers can effectively leverage these versatile building blocks to construct complex and valuable molecules for a wide range of applications, from life-saving medicines to advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the successful application of substituted nitroaniline chemistry in research and development.

References

- A Comparative Guide to the Reactivity of Halogen

-

An Improved Synthesis of N-Substituted-2-nitroanilines - Taylor & Francis Online. (URL: [Link])

- An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl-3-nitroaniline - Benchchem. (URL: )

-

Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])

- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem. (URL: )

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

- An In-depth Technical Guide to the Electronic Effects of Substituents in 2,4,6-trimethyl-3-nitroaniline - Benchchem. (URL: )

-

An Improved Synthesis of N-Substituted-2-nitroanilines | Semantic Scholar. (URL: [Link])

-

Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. (URL: [Link])

- US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google P

- CN103848706A - Synthesis method of substituted nitroaniline - Google P

- A Comparative Guide to Nitroaniline Derivatives in Research and Development - Benchchem. (URL: )

-

p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection | Study notes Organic Chemistry | Docsity. (URL: [Link])

-

Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (URL: [Link])

-

Which is more basic, o-nitroaniline or p-nitroaniline? - Quora. (URL: [Link])

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications. (URL: [Link])

-

Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. (URL: [Link])

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (URL: [Link])

- A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem. (URL: )

-

The pK_b values for aniline and nitroaniline are given in the table below.. - Filo. (URL: [Link])

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (URL: [Link])

-

What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (URL: [Link])

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

-

How to modify 4 - Nitroaniline to improve its performance? - Blog - HOPEMAX. (URL: [Link])

-

4-Nitroaniline - Wikipedia. (URL: [Link])

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (URL: [Link])

-

An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation - ResearchGate. (URL: [Link])

-

Effect of nitro group basicity order of o,m and p nitroanilines? - Chemistry Stack Exchange. (URL: [Link])

-

The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (URL: [Link])

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (URL: [Link])

-

Solved Experiment 32 p-Nitroaniline Electrophilic Aromatic | Chegg.com. (URL: [Link])

-

Diazotization of Aniline Derivatives: Nitrous Acid Test - Chemical Education Xchange. (URL: [Link])

-

Show why p-nitroaniline is a much weaker base (3 pKb units weaker... - Pearson. (URL: [Link])

-

Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

-

Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5... (URL: [Link])

-

(PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols - ResearchGate. (URL: [Link])

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (URL: [Link])

-

Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. (URL: [Link])

-

Why does aniline react faster than nitro benzene in an electronic substitution reaction? (URL: [Link])

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - NIH. (URL: [Link])

-

3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (URL: [Link])

-

4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. (URL: [Link])

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The pK_b values for aniline and nitroaniline are given in the table below.. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. docsity.com [docsity.com]

- 10. azom.com [azom.com]

- 11. magritek.com [magritek.com]

- 12. tandfonline.com [tandfonline.com]

- 13. youtube.com [youtube.com]

- 14. tandfonline.com [tandfonline.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 19. chemiis.com [chemiis.com]

- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is a substituted aromatic organic compound with potential applications in the pharmaceutical and dye industries.[] Its structure, featuring amino, methoxy, nitro, and sulphonate functional groups, makes it a versatile intermediate for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of a feasible synthetic route to this compound and the analytical techniques required for its thorough characterization. The synthesis proceeds through the formation of the key intermediate, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid.

Synthesis Pathway

The most direct and logical synthetic route to this compound involves a two-step process starting from the commercially available 2-methoxy-4-nitroaniline (also known as 4-nitro-o-anisidine). The pathway is as follows:

-

Electrophilic Aromatic Substitution (Sulfonation): The aromatic ring of 2-methoxy-4-nitroaniline is sulfonated using a strong sulfonating agent, typically fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H). The directing effects of the existing substituents on the benzene ring guide the position of the incoming electrophile. The strongly activating amino and methoxy groups are ortho, para-directing, while the nitro group is meta-directing. The sulfonation is expected to occur at the position ortho to the amino group and meta to the nitro group, which is the C5 position.

-

Neutralization: The resulting 5-amino-4-methoxy-2-nitrobenzenesulfonic acid is then neutralized with a suitable sodium base, such as sodium hydroxide or sodium carbonate, to yield the target sodium salt.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed, representative procedures for the synthesis of this compound.

Part 1: Synthesis of 5-amino-4-methoxy-2-nitrobenzenesulfonic acid

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | ≥98% |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable | 20% free SO₃ |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Ice | H₂O | 18.02 | - |

| Deionized Water | H₂O | 18.02 | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly and portion-wise add 2-methoxy-4-nitroaniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, begin the dropwise addition of fuming sulfuric acid from the dropping funnel. Maintain a reaction temperature of 0-5 °C throughout the addition.

-

After the addition of oleum is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 5-amino-4-methoxy-2-nitrobenzenesulfonic acid, is collected by vacuum filtration.

-

The crude product is washed with cold deionized water to remove any residual acid and then dried under vacuum.

Part 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 5-amino-4-methoxy-2-nitrobenzenesulfonic acid | C₇H₈N₂O₆S | 248.21 | Crude from Part 1 |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% |

| Deionized Water | H₂O | 18.02 | - |

| Ethanol | C₂H₅OH | 46.07 | 95% |

Procedure:

-

Suspend the crude 5-amino-4-methoxy-2-nitrobenzenesulfonic acid in deionized water in a beaker.

-

Slowly add a solution of sodium hydroxide with stirring until the pH of the solution becomes neutral (pH 7).

-

The resulting solution is then gently heated to ensure complete dissolution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool to room temperature, and then ethanol is added to precipitate the sodium salt.

-

The precipitated this compound is collected by vacuum filtration.

-

The product is washed with a small amount of cold ethanol and then dried in a vacuum oven.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the aromatic carbons, the methoxy carbon, and the carbons bearing the functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Expected characteristic peaks include:

-

N-H stretching vibrations for the primary amine.

-

Asymmetric and symmetric stretching vibrations for the nitro group.

-

S=O stretching vibrations for the sulfonate group.

-

C-O stretching for the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed to separate the product from any unreacted starting materials or byproducts.

Physical Properties

-

Melting Point: The melting point of the purified compound can be determined as an indicator of its purity.

-

Solubility: The solubility of the sodium salt in various solvents should be determined. It is expected to be soluble in water.[2]

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The provided synthesis pathway and detailed characterization workflow offer a comprehensive framework for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to these protocols will facilitate the production of a well-characterized compound suitable for further investigation and application.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

LookChem. (n.d.). 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). 59312-73-1,this compound. Retrieved from [Link]

-

Pu Colorant. (2024, January 3). preparation of 2-nitroaniline-4-sulfonic acid. Retrieved from [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Scribd. (n.d.). Sulfonation of Amines with Fuming Sulfuric Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

Ataman Kimya. (n.d.). M-NITROBENZENE SULFONIC ACID, SODIUM SALT. Retrieved from [Link]

-

Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

Sources

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. As a compound of interest in the synthesis of dyes, pigments, and potentially novel pharmaceutical intermediates, a definitive understanding of its three-dimensional atomic arrangement is crucial for rational design and property optimization.[1] To date, a published crystal structure for this specific salt has not been available. This document, therefore, serves as a predictive and methodological guide for researchers, outlining a robust workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) and structural refinement. The protocols and anticipated results are grounded in established crystallographic principles and data from structurally related nitroaniline and benzenesulphonate derivatives.

Introduction: The Rationale for Structural Elucidation

This compound belongs to a class of substituted aromatic compounds widely utilized as intermediates in the chemical industry.[1] Its molecular architecture, featuring amino, methoxy, nitro, and sulphonate functional groups, suggests a rich potential for varied intermolecular interactions, which fundamentally govern its solid-state properties such as solubility, stability, and color.

Determining the crystal structure via single-crystal X-ray diffraction provides unambiguous, high-resolution data on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsional angles.

-

Conformation: The spatial orientation of the flexible methoxy and sulphonate groups.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and ionic interactions that build the crystal lattice.[2][3][4]

This information is invaluable for materials scientists seeking to predict and control polymorphism, and for drug development professionals aiming to understand structure-activity relationships. This guide outlines the complete, albeit prospective, experimental pipeline to achieve this structural determination.

Proposed Synthesis and Single Crystal Growth

Synthesis Pathway

A plausible synthetic route involves the direct sulfonation of the commercially available precursor, 4-methoxy-2-nitroaniline. This approach is analogous to established industrial processes for producing related aminobenzenesulphonic acids.[5]

Logical Workflow for Synthesis

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 4-methoxy-2-nitroaniline.

-

Sulfonation: Cool the flask in an ice-salt bath. Slowly add fuming sulfuric acid (oleum) via the dropping funnel, ensuring the internal temperature does not exceed 25-30°C. The causality here is critical: exothermic sulfonation reactions can lead to undesired side products and degradation if not properly cooled.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the free sulphonic acid.

-

Neutralization: Isolate the acid by filtration. Resuspend the filter cake in water and carefully neutralize with a stoichiometric amount of aqueous sodium hydroxide to a pH of ~7.

-

Isolation: The sodium salt, being water-soluble, will be in the aqueous phase. The crude product can be isolated by evaporating the water under reduced pressure.

Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. As an organic salt, the title compound is likely soluble in polar solvents. A systematic screening of crystallization conditions is required.[6][7]

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified sodium salt in a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Cooling Crystallization: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator or cold room to induce crystallization.[7]

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated aqueous solution of the salt on a siliconized cover slip. Invert this slip over a well containing a solvent in which the salt is less soluble (an "anti-solvent," e.g., isopropanol or acetone). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the salt, promoting slow crystal growth.

-

Microbatch Under-Oil: This technique is particularly effective for water-soluble organic salts.[8] Small droplets of the aqueous salt solution are placed in a multi-well plate and covered with an inert oil (e.g., paraffin or silicone oil). The oil layer controls the rate of water evaporation, allowing for slow concentration and crystallization.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Experimental Workflow

The definitive three-dimensional structure is determined using SC-XRD.[9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

SC-XRD Analysis Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Detailed Protocol

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.

-

Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument typically uses a microfocus X-ray source and a sensitive detector (e.g., CCD or CMOS).[12] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[11][13]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled, and corrections for absorption effects are applied.

-

Structure Solution and Refinement:

-

Software: The SHELXTL software suite is the industry standard for this process.[14]

-

Solution: The program XS or SHELXT is used to obtain an initial model of the crystal structure from the diffraction data, often using "direct methods".[14]

-

Refinement: The initial model is refined against the experimental data using the program XL or SHELXL.[15] This is an iterative process of least-squares refinement where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[16] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

-

Anticipated Structural Features and Discussion

While the precise structure is unknown, we can predict key features based on analogous compounds reported in the Cambridge Structural Database (CSD).

Molecular Conformation

The benzene ring itself will be largely planar. However, the substituents will likely exhibit some torsion.

-

Nitro Group: The O-N-O plane of the nitro group is often twisted relative to the plane of the benzene ring due to steric hindrance with adjacent groups and intermolecular packing forces.[17] Twist angles can vary, but a mean value of ~7.3° has been observed for para-substituted nitrobenzenes.[17][18]

-

Sulphonate Group: The geometry around the sulfur atom will be tetrahedral. The orientation of the S-O bonds relative to the benzene ring will be a key conformational feature. In related structures, the C(aryl)-S-O-C torsion angles often adopt a gauche conformation.[2][19]

-

Methoxy Group: The methyl group of the methoxy substituent may lie in or out of the plane of the benzene ring, influenced by packing and hydrogen bonding.

Hypothetical Crystallographic and Geometric Data

The following tables summarize anticipated data based on published structures of similar organic nitrobenzenesulphonate salts.[19][20][21]

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Anticipated Value |

| Empirical formula | C₇H₇N₂NaO₆S |

| Formula weight | 270.20 |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pca2₁ (common for achiral organic molecules) |

| Unit cell dimensions | a = 7-10 Å, b = 10-15 Å, c = 15-20 Å, β ≈ 90-105° |

| Volume | 1200-1800 ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.6-1.8 g/cm³ |

| R-factor (R1) | < 0.05 (for I > 2σ(I)) |

| Goodness-of-fit (S) | ~1.0 |

Table 2: Predicted Key Bond Lengths and Torsion Angles

| Bond/Angle | Predicted Value (Å or °) | Rationale / Comparison |

| C-NO₂ | 1.45 - 1.48 Å | Typical for nitroarenes. |

| N-O (nitro) | 1.22 - 1.25 Å | Standard double bond character. |

| C-SO₃ | 1.75 - 1.78 Å | Consistent with aryl sulphonates. |

| S=O | 1.43 - 1.46 Å | Typical sulphonate S=O double bond. |

| C(aryl)-O(methoxy) | 1.35 - 1.38 Å | Electron-donating effect shortens this bond. |

| C(aryl)-NH₂ | 1.37 - 1.41 Å | Standard aniline C-N bond length. |

| C-C-N-O (Torsion Angle) | 5 - 40° | Nitro group likely twisted out of the aromatic plane.[17][19] |

Intermolecular Interactions and Crystal Packing

The crystal lattice will be stabilized by a network of strong and weak intermolecular interactions.

-

Ionic Interactions: The primary interaction will be the electrostatic attraction between the sodium cation (Na⁺) and the negatively charged sulphonate group (-SO₃⁻). The sodium ion will likely be coordinated by multiple oxygen atoms from the sulphonate groups of neighboring anions.

-

Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the sulphonate and nitro groups are strong acceptors. A robust network of N-H···O hydrogen bonds is expected, linking the anions into layers or a three-dimensional framework.[3][4]

-

π-π Stacking: The electron-deficient nitro-substituted aromatic rings may engage in offset π-π stacking interactions with neighboring rings, with typical centroid-to-centroid distances of 3.5-3.8 Å.[2][20]

Hypothetical Crystal Packing Diagram

Caption: A conceptual diagram of potential intermolecular interactions.

Conclusion

This technical guide has detailed a complete and scientifically rigorous methodology for the synthesis, crystallization, and ultimate crystal structure determination of this compound. By leveraging established protocols and drawing predictive insights from the structures of analogous compounds, researchers can confidently approach this analysis. The resulting structural data will provide definitive atomic-level insights, paving the way for a deeper understanding of this compound's physicochemical properties and enabling its more effective application in materials science and beyond.

References

-

Atanasova, T. P., Riley, S., Biros, S. M., Staples, R. J., & Ngassa, F. N. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1045–1047. [Link]

-

Krygowski, T. M., Szatyłowicz, H., & Zachara, J. E. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 347. [Link]

-

EPFL. (n.d.). Guide for crystallization. ISIC. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Atanasova, T. P., Riley, S., Biros, S. M., Staples, R. J., & Ngassa, F. N. (2015). Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate. PubMed. [Link]

-

Steendam, W. J. D., Terban, M. W., & Feringa, B. L. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

-

Ward, R. J., et al. (2014). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 6), 579–587. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

University of Notre Dame. (2000). A Guide to Using SHELXTL. [Link]

-

LookChem. (n.d.). 5-amino-4-methoxy-2-nitrobenzenesulfonic acid. [Link]

-

GitHub. (2024). Automated refinement of single crystal diffraction data using SHELXTL. [Link]

-

Ngassa, F. N., et al. (2015). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. ResearchGate. [Link]

-

Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2158. [Link]

-

Hülsey, M. J., et al. (2018). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 18(10), 6138–6148. [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

-

Semantic Scholar. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

-

Taylor & Francis Online. (n.d.). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. [Link]

- Google Patents. (2012). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

University of Florida. (n.d.). Solving an X-Ray Crystal Structure with ShelXTL. [Link]

-

ResearchGate. (2020). Solvent influence on intramolecular interactions and aromaticity in meta and para nitroanilines. [Link]

-

Staples, R. J., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 63–69. [Link]

-

OlexSys. (n.d.). Structure Refinement. [Link]

- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. unifr.ch [unifr.ch]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. rigaku.com [rigaku.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. geo.umass.edu [geo.umass.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. GitHub - CitrineInformatics/crystal-refinement: Automated refinement of single crystal diffraction data using SHELXTL [github.com]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical exploration of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate, a substituted nitroaromatic compound with potential applications in chemical synthesis and drug development. In the absence of extensive experimental data, this document leverages established computational chemistry principles and data from analogous structures to build a robust theoretical framework. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's electronic structure, potential reactivity, spectroscopic signatures, and toxicological profile. By presenting a modeled understanding of this compound, we aim to facilitate and guide future experimental investigations.

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds are a cornerstone of modern chemistry, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The electronic properties of the nitro group, a powerful electron-withdrawing moiety, profoundly influence the reactivity and biological activity of the aromatic system.[1] this compound (CAS 59312-73-1) is a unique molecule featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro, sulphonate) groups.[2][3] This intricate electronic interplay suggests a nuanced reactivity profile and a potential for diverse biological interactions. This guide will construct a theoretical portrait of this molecule, offering predictive insights to spur and inform empirical research.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters, summarized in Table 1, are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 59312-73-1 | [2][3] |

| Molecular Formula | C₇H₇N₂NaO₆S | [2] |

| Molecular Weight | 270.2 g/mol | [2] |

| Appearance | Predicted to be a white to off-white or yellow powder. | [3] |

| Solubility | Predicted to be soluble in water. |

Proposed Synthesis Pathway

While specific industrial synthesis routes for the sodium salt are proprietary, a plausible laboratory-scale synthesis for the parent acid, 5-amino-4-methoxy-2-nitrobenzenesulphonic acid, can be proposed based on established organic chemistry principles. This pathway, illustrated below, provides a logical sequence for assembling the target molecule and serves as a roadmap for its experimental preparation.

Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

For this molecule, the electron-donating amino and methoxy groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro and sulphonate groups will lower the LUMO energy, increasing its susceptibility to nucleophilic attack and reduction.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and sulphonate groups are predicted to be regions of high negative potential, while the hydrogen atoms of the amino group and the aromatic ring will exhibit positive potential.

Proposed DFT Calculation Protocol:

A detailed theoretical study of this molecule would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations would be performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared spectrum.

-

Electronic Property Calculation: Single-point energy calculations would be used to determine the HOMO and LUMO energies, the HOMO-LUMO gap, and to generate the MEP map.

-

Solvation Effects: To model the behavior in a biological environment, calculations can be repeated using a polarizable continuum model (PCM) to account for the effects of a solvent like water.

Predicted Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Based on the functional groups present in this compound, we can predict its key spectroscopic features.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to the electron-withdrawing nitro and sulphonate groups are expected to be shifted downfield, while those bonded to the electron-donating amino and methoxy groups will be shifted upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations are summarized in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Nitro (N=O) | Asymmetric Stretching | 1500-1570 |

| Nitro (N=O) | Symmetric Stretching | 1300-1370 |

| Sulphonate (S=O) | Stretching | 1150-1250 and 1030-1070 |

| C-O (Methoxy) | Stretching | 1200-1275 (asymmetric) and 1000-1075 (symmetric) |

The presence of a nitro group can sometimes complicate the interpretation of the benzene ring substitution pattern from the out-of-plane C-H bending bands. [4]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions within the aromatic ring and the nitro group. The presence of the amino and methoxy groups as auxochromes will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene.

Potential Biological Activity and Toxicological Considerations

The biological profile of this compound is likely to be influenced by the interplay of its functional groups.

Mutagenicity and Genotoxicity

A significant concern for many nitroaromatic compounds is their potential mutagenicity and genotoxicity. [1]The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with DNA and other cellular macromolecules. [5][6] Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the mutagenicity of nitroaromatic compounds. These models often use descriptors such as the LUMO energy (related to the ease of reduction), hydrophobicity (logP), and specific electronic parameters to correlate chemical structure with biological activity. Based on its structure, it is plausible that this compound could exhibit mutagenic properties, a hypothesis that warrants experimental investigation using assays such as the Ames test.

Potential Pharmacological Activity

The substituted aniline moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [7][8]The presence of the amino and methoxy groups on the ring could lead to interactions with various biological targets. However, the potential toxicity associated with the nitro group would need to be carefully evaluated in any drug development program.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound would involve a tiered approach.

Caption: A tiered workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a detailed theoretical framework for understanding this compound. By applying principles of computational chemistry and drawing on data from analogous compounds, we have proposed a synthesis pathway, predicted its electronic and spectroscopic properties, and considered its potential biological activities and toxicological profile. This in-depth analysis serves as a valuable resource for researchers, providing a solid foundation and a clear roadmap for future experimental investigations into this intriguing molecule. The convergence of theoretical predictions and empirical validation will be crucial in unlocking the full potential of this compound in the fields of chemical synthesis and drug discovery.

References

-

Xavier, J. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. Available at: [Link]

-

Goulart, M. O. F., et al. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. Available at: [Link]

-

ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Available at: [Link]

-

ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available at: [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

-

Kamal, A., et al. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. Available at: [Link]

-

Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Brown Jr, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Khaikin, L. S., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

Finetech Industry Limited. (n.d.). This compound | CAS: 59312-73-1. Available at: [Link]

-

LookChemicals. (n.d.). 59312-73-1,this compound. Available at: [Link]

-

ResearchGate. (n.d.). Spectral changes of (a) UV‐vis absorption and (b) emission excited at... Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]

-

PubMed Central. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Available at: [Link]

-

Ataman Kimya. (n.d.). SODIUM META NITRO BENZENE SULPHONATE. Available at: [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

-

PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra, normalized for the absorbance at 235nm, of the peaks... Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. This compound | CAS: 59312-73-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. lookchemicals.com [lookchemicals.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. svedbergopen.com [svedbergopen.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its potential application in synthesis, pharmaceutical development, or as a dye intermediate. This document synthesizes available data with established chemical principles to offer field-proven insights into its behavior and analysis.

Introduction and Molecular Identity

This compound is a substituted aromatic compound featuring a unique combination of functional groups that dictate its chemical reactivity and physical properties. The presence of an amino group, a methoxy group, a nitro group, and a sodium sulphonate group on a benzene ring makes it a versatile, albeit complex, chemical entity. Its utility is primarily as a chemical intermediate in various manufacturing sectors, including pharmaceuticals and dyes.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 59312-73-1[1][2] |

| Molecular Formula | C₇H₇N₂NaO₆S[2] |

| Molecular Weight | 270.2 g/mol [2] |

| Synonyms | 4-Nitro-o-anisidine-5-sulfonic acid sodium salt, 4-Nitro-2-anisidine-5-sulfonicacid, 2-Methoxy-4-nitroanilin-5-sulfonsure[1] |

Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The information presented here is a combination of data from supplier specifications and estimations based on structurally similar compounds.

| Property | Value/Description | Source/Rationale |

| Appearance | White to off-white or light yellow powder.[1][3] | Supplier Data |